molecular formula C37H64N14O16 B12406564 G-{d-Arg}-GDSPASSK

G-{d-Arg}-GDSPASSK

Cat. No.: B12406564
M. Wt: 961.0 g/mol
InChI Key: IJEHFOAEUJHYNY-KFGZADJESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of G-{d-Arg}-GDSPASSK involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

Chemical Reactions Analysis

G-{d-Arg}-GDSPASSK undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

G-{d-Arg}-GDSPASSK has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which G-{d-Arg}-GDSPASSK exerts its effects involves the inhibition of cell adhesion. This is achieved by binding to specific cell surface receptors, preventing cells from adhering to each other or to the extracellular matrix. This action promotes wound healing and tissue repair by allowing cells to migrate and proliferate more effectively .

Comparison with Similar Compounds

G-{d-Arg}-GDSPASSK is unique due to its specific amino acid sequence and its potent ability to inhibit cell adhesion. Similar compounds include other cell-adhesion peptides such as:

These peptides share similar functions but differ in their amino acid sequences and specific biological activities.

Properties

Molecular Formula

C37H64N14O16

Molecular Weight

961.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C37H64N14O16/c1-18(29(59)48-22(15-52)33(63)49-23(16-53)32(62)47-20(36(66)67)6-2-3-9-38)44-34(64)25-8-5-11-51(25)35(65)24(17-54)50-31(61)21(12-28(57)58)46-27(56)14-43-30(60)19(45-26(55)13-39)7-4-10-42-37(40)41/h18-25,52-54H,2-17,38-39H2,1H3,(H,43,60)(H,44,64)(H,45,55)(H,46,56)(H,47,62)(H,48,59)(H,49,63)(H,50,61)(H,57,58)(H,66,67)(H4,40,41,42)/t18-,19+,20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

IJEHFOAEUJHYNY-KFGZADJESA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CCCN=C(N)N)NC(=O)CN

Canonical SMILES

CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN

Origin of Product

United States

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